molecular formula C12H5Cl3O B11827661 1,4,7-Trichlorodibenzofuran CAS No. 83704-41-0

1,4,7-Trichlorodibenzofuran

Cat. No.: B11827661
CAS No.: 83704-41-0
M. Wt: 271.5 g/mol
InChI Key: XTLMVJUSIANHND-UHFFFAOYSA-N
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Description

1,4,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, belonging to the class of polychlorinated dibenzofurans (PCDFs). These compounds are known for their environmental persistence and potential toxicological effects. The molecular formula of this compound is C₁₂H₅Cl₃O, and it has a molecular weight of 271.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Trichlorodibenzofuran can be synthesized through various chlorination reactions of dibenzofuran. One common method involves the direct chlorination of dibenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1, 4, and 7 positions .

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product during the manufacturing of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing waste materials .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated dibenzofurans, dibenzofuran quinones, and other halogenated derivatives .

Mechanism of Action

1,4,7-Trichlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, where it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This activation leads to the metabolism and detoxification of xenobiotic compounds, but it can also result in toxic effects due to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

1,4,7-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Compared to other PCDFs, it may exhibit different binding affinities to the AhR and varying degrees of toxicity .

Properties

IUPAC Name

1,4,7-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMVJUSIANHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C=CC(=C23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232554
Record name 1,4,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-41-0
Record name 1,4,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP15D7Q7A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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